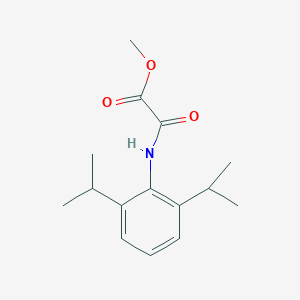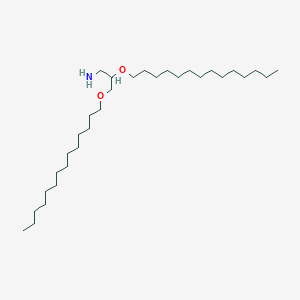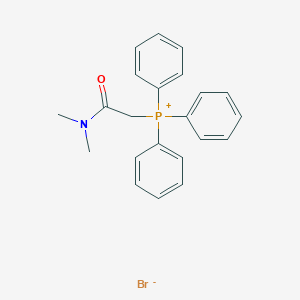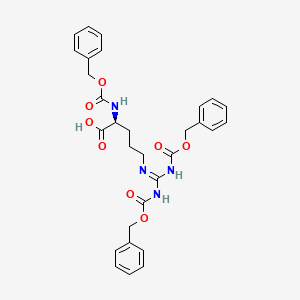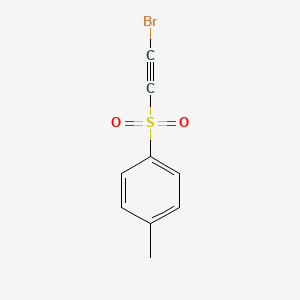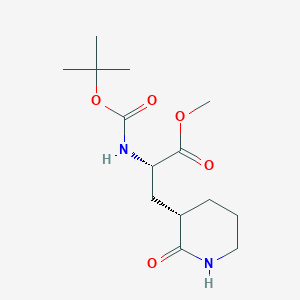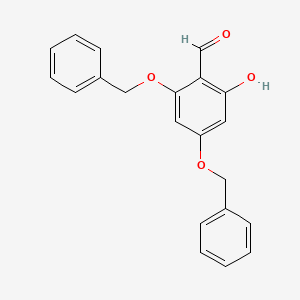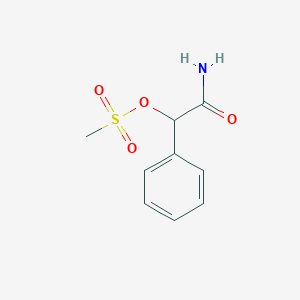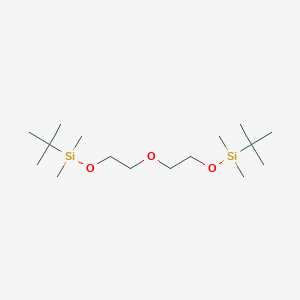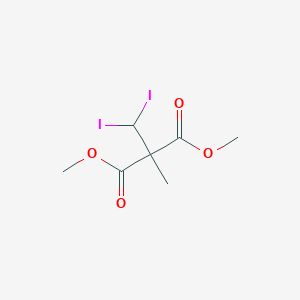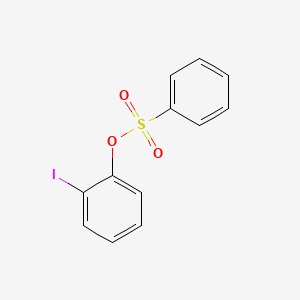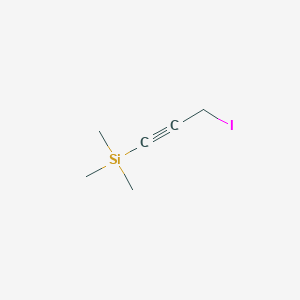
3-Iodo-1-trimethylsilylpropyne
Descripción general
Descripción
3-Iodo-1-trimethylsilylpropyne is an organic compound with the chemical formula C₆H₁₁ISi. It is a colorless to pale yellow liquid with a pungent odor. This compound is classified as an organohalide and is known for its high reactivity and volatility. It is primarily used in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
The synthesis of 3-Iodo-1-trimethylsilylpropyne typically involves the reaction of 3-bromo-1-propyne with trimethylchlorosilane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the reaction . The general reaction scheme is as follows:
3-Bromo-1-propyne+Trimethylchlorosilane→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Iodo-1-trimethylsilylpropyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Iodo-1-trimethylsilylpropyne has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: It serves as a cross-linking agent in the preparation of high-performance polymers and materials.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its reactivity and ability to form diverse chemical structures.
Materials Science: It is used in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism by which 3-Iodo-1-trimethylsilylpropyne exerts its effects is primarily through its high reactivity, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in cross-coupling reactions, it acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium or copper .
Comparación Con Compuestos Similares
3-Iodo-1-trimethylsilylpropyne can be compared with other similar compounds, such as:
3-Bromo-1-trimethylsilylpropyne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1-trimethylsilylpropyne: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
3-Iodo-1-propyne: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the iodine atom and the trimethylsilyl group, which imparts specific reactivity and versatility in organic synthesis .
Propiedades
IUPAC Name |
3-iodoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOCRSOOHMPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ISi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453924 | |
| Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78199-88-9 | |
| Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


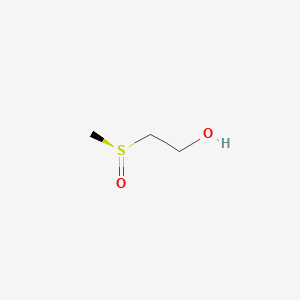
![di-tert-Butyl3,3'-[[2-[[(Benzyloxy)carbonyl]amino]-2-[[3-(tert-butoxy)-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B8264460.png)
![Tert-butyl N-[3-(4-cyanophenoxy)propyl]carbamate](/img/structure/B8264465.png)
